![molecular formula C11H15FN2O2S B2525412 N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide CAS No. 2018359-77-6](/img/structure/B2525412.png)
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide, also known as ECPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. ECPF is a sulfonamide derivative that has been shown to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of certain compounds, which can have beneficial effects on various physiological processes.
Biochemical and Physiological Effects:
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase. This inhibition can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has also been shown to exhibit anticonvulsant effects, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide in lab experiments is its potent inhibitory effects on enzymes, which can lead to significant changes in physiological processes. However, one of the limitations is that N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide. One potential direction is the exploration of its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Another direction is the investigation of its potential use in the treatment of glaucoma, as it has been shown to decrease intraocular pressure. Additionally, further research is needed to optimize the synthesis of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide, making it more readily available for research purposes.
Synthesemethoden
The synthesis of N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide involves several steps, including the reaction of 2-fluoropyridine-3-sulfonyl chloride with 1-ethylcyclopropanemethanamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide has been extensively studied for its potential use in drug development. It has been shown to exhibit inhibitory effects on several enzymes, including carbonic anhydrase and acetylcholinesterase, making it a promising candidate for the treatment of various diseases, such as Alzheimer's disease, glaucoma, and epilepsy.
Eigenschaften
IUPAC Name |
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-2-11(5-6-11)8-14-17(15,16)9-4-3-7-13-10(9)12/h3-4,7,14H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXQWOFOVXVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CNS(=O)(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.